(Boc-L-Cys-Oet)2
Description
Contextual Significance of Disulfide Bonds in Biologically Relevant Peptides and Proteins
Disulfide bonds are covalent linkages formed by the oxidation of the thiol groups of two cysteine residues. These bonds are a cornerstone of protein structure and function, particularly for proteins that are secreted or exist in the extracellular environment. metwarebio.comwikipedia.org Their significance spans several critical biological roles.
Structural Stabilization : The primary role of disulfide bonds is to stabilize the three-dimensional (tertiary and quaternary) structures of proteins. metwarebio.commonash.edu By creating strong covalent cross-links between different parts of a polypeptide chain or between different chains, they drastically reduce the conformational entropy of the unfolded state, thereby stabilizing the folded, native conformation. wikipedia.orgmonash.edu This is especially crucial for smaller peptides and proteins that have fewer stabilizing hydrophobic interactions. monash.edu
Folding and Conformation : In the endoplasmic reticulum (ER), the formation of disulfide bonds is an integral part of the oxidative folding process that ensures proteins attain their correct, functional shapes. metwarebio.comcreative-proteomics.com Enzymes such as protein disulfide isomerases (PDI) catalyze the formation and rearrangement of these bonds to facilitate proper folding. creative-proteomics.comnih.gov
Biological Activity : For many proteins, disulfide bonds are essential for their biological function. In enzymes, they can maintain the precise geometry of the active site, while in antibodies, they link the heavy and light chains, which is critical for antigen recognition and binding. monash.educreative-proteomics.com Hormones like insulin also rely on inter- and intra-chain disulfide bonds to maintain the structure required for receptor binding. monash.edu
Redox Signaling : Beyond their structural role, some disulfide bonds are dynamic and can be reversibly formed and broken in response to the cellular redox environment. wikipedia.orgnih.gov This redox activity acts as a molecular switch, regulating the function of certain proteins involved in signaling pathways. wikipedia.orgnih.gov
The incorrect formation of disulfide bonds can lead to misfolded, non-functional proteins, which may aggregate and contribute to various diseases, including neurodegenerative disorders like Alzheimer's disease. metwarebio.com
| Role of Disulfide Bonds | Description | Example |
|---|---|---|
| Structural Stability | Provides covalent cross-links that stabilize the tertiary and quaternary structure of proteins, particularly in the harsh extracellular environment. metwarebio.commonash.edu | Keratin in hair and feathers, where extensive disulfide bonding provides mechanical strength. monash.edu |
| Protein Folding | Facilitates the correct oxidative folding of newly synthesized proteins within the endoplasmic reticulum. metwarebio.comcreative-proteomics.com | Enzymes like protein disulfide isomerase (PDI) catalyze bond formation. creative-proteomics.com |
| Linking Subunits | Covalently connects different polypeptide chains in multi-subunit proteins. monash.edu | The A and B chains of insulin; the heavy and light chains of antibodies. monash.edu |
| Catalytic Function | Participates directly in the catalytic cycle of certain enzymes through redox exchange. monash.edu | Thioredoxin, which acts as a cellular redox sensor. monash.edu |
| Regulation and Signaling | Acts as a reversible switch to control protein function in response to cellular redox state changes. wikipedia.org | Regulation of metabolic pathways in chloroplasts. wikipedia.org |
Foundational Principles of Cysteine-Based Thiol Chemistry in Organic Synthesis
The amino acid cysteine is distinguished by its side chain, which contains a thiol group (-SH). The unique reactivity of this group makes cysteine a focal point in both biochemistry and organic synthesis. nih.govnih.gov The foundational chemistry of the cysteine thiol is governed by its nucleophilicity, acidity, and susceptibility to oxidation.
Acidity and Nucleophilicity : The thiol group is weakly acidic (pKa ≈ 8.3 for free cysteine) and can be deprotonated to form a highly nucleophilic thiolate anion (R-S⁻). nih.govresearchgate.net Even in its protonated thiol form, the sulfur atom is a good nucleophile due to its large size and polarizability. nih.govyoutube.com This nucleophilicity allows it to readily participate in reactions such as SN2 alkylations to form thioethers. youtube.com
Oxidation to Disulfides : The most prominent reaction of thiols in a biological and synthetic context is their oxidation to form a disulfide bond (R-S-S-R'). This reaction involves the coupling of two thiol groups and is reversible upon treatment with reducing agents. youtube.com This reversible oxidation-reduction is the basis for forming and cleaving disulfide bridges in peptides and proteins. youtube.com
Metal Binding : The soft nature of the sulfur atom in the thiol group gives it a high affinity for binding to soft metal ions, a property that is critical for the function of many metalloproteins. researchgate.net
In the context of organic synthesis, particularly peptide synthesis, the high reactivity of the thiol group is a double-edged sword. While it enables the formation of crucial disulfide linkages, it can also lead to a variety of unwanted side reactions, such as alkylation or uncontrolled oxidation. rsc.org This necessitates the use of thiol-protecting groups during the synthetic process to ensure that the thiol functionality reacts only when and where desired. rsc.orgresearchgate.net
| Reaction Type | Description | General Scheme |
|---|---|---|
| Deprotonation (Thiolate Formation) | The thiol group loses a proton in the presence of a base to form a more reactive thiolate anion. nih.gov | R-SH + B ⇌ R-S⁻ + BH⁺ |
| Oxidation (Disulfide Formation) | Two thiol molecules react in the presence of an oxidizing agent to form a disulfide bond. This reaction is reversible with a reducing agent. youtube.com | 2 R-SH + [O] ⇌ R-S-S-R + H₂O |
| Nucleophilic Substitution (Alkylation) | The nucleophilic sulfur atom attacks an electrophilic carbon, displacing a leaving group to form a thioether. youtube.com | R-S⁻ + R'-X → R-S-R' + X⁻ |
Historical and Current Perspectives on N-Protected Cysteine Esters as Synthetic Building Blocks in Peptide Chemistry
The synthesis of peptides is a stepwise process that involves the sequential coupling of amino acids. To ensure the formation of the correct peptide sequence, it is essential to temporarily block, or "protect," the reactive functional groups that are not meant to participate in the amide bond formation. N-protected cysteine esters are prime examples of such building blocks, and their development is intertwined with the history of peptide synthesis itself.
Historical Milestones: The field of chemical peptide synthesis, which began over a century ago, was fundamentally transformed by several key innovations. rsc.org A major breakthrough was the introduction of the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection in 1957. rsc.org This was followed by the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963, a revolutionary technique that dramatically simplified and accelerated peptide synthesis. rsc.org In this methodology, the N-terminus of the growing peptide chain is protected (often with Boc or Fmoc), while the C-terminus is anchored to a solid resin support. The protection of reactive amino acid side chains, including the thiol group of cysteine, is a central tenet of this strategy. peptide.com
Current Applications: Today, N-protected cysteine esters and their derivatives are indispensable tools in advanced peptide and protein chemistry. semanticscholar.orgnih.gov Their applications are diverse and sophisticated.
Regioselective Disulfide Bond Formation : By employing a suite of "orthogonal" protecting groups for different cysteine residues within the same peptide chain—groups that can be removed selectively under different conditions—chemists can direct the formation of multiple, specific disulfide bonds in a controlled manner. rsc.orgresearchgate.net
Native Chemical Ligation (NCL) : N-protected cysteine derivatives are central to NCL, a powerful technique introduced in 1994 for synthesizing large proteins. rsc.orgresearchgate.net NCL involves the reaction of a peptide with a C-terminal thioester and another peptide fragment bearing an N-terminal cysteine, forming a native peptide bond at the ligation site. researchgate.netnih.gov
Synthesis of Complex Peptides : These building blocks are routinely used in the synthesis of biologically active peptides that are rich in disulfide bonds, such as peptide hormones (e.g., oxytocin), toxins, and therapeutics. researchgate.net
The compound (Boc-L-Cys-Oet)2 represents a specialized building block where two N-Boc and C-ethyl ester protected cysteine units are already linked via a disulfide bond. This pre-formed dimer can be directly incorporated into a peptide synthesis strategy, serving as a convenient and stable precursor for introducing a cystine moiety. The monomeric form, N-Boc-L-cysteine ethyl ester, is a versatile intermediate for these synthetic routes. nih.gov
| Era/Development | Significance in Peptide Synthesis |
|---|---|
| Early 1900s | Initial efforts in solution-phase synthesis established the fundamental principle of amide bond formation. rsc.org |
| 1957 | Introduction of the acid-labile tert-butoxycarbonyl (Boc) protecting group for α-amino protection. rsc.org |
| 1963 | Invention of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield, revolutionizing the field. rsc.org |
| 1970s-Present | Development of numerous orthogonal side-chain protecting groups, including many for the cysteine thiol (e.g., Trt, Acm, tBu), enabling complex syntheses. researchgate.netpeptide.com |
| 1994 | Introduction of Native Chemical Ligation (NCL), allowing for the synthesis of proteins by joining smaller, unprotected peptide fragments. rsc.orgresearchgate.net |
| Application | Description | Importance |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Used as monomeric units in the stepwise assembly of peptide chains on a solid support. rsc.org | Enables the efficient and automated synthesis of peptides. |
| Fragment Condensation | Protected peptide fragments, including those with cysteine, are synthesized and then ligated to form larger peptides. | Allows for a convergent approach to synthesizing very long peptides or proteins. |
| Native Chemical Ligation (NCL) | Derivatives are used to generate peptide fragments with N-terminal cysteine residues, which are key components for NCL. researchgate.netnih.gov | Facilitates the total chemical synthesis of proteins that were previously inaccessible. researchgate.net |
| Cyclic Peptide Synthesis | Used to synthesize linear precursors that are later cyclized, often through the formation of an intramolecular disulfide bond. peptide.com | Provides access to conformationally constrained peptides with enhanced stability and biological activity. |
Compound Names Mentioned
| Common Name / Abbreviation | Full Chemical Name |
|---|---|
| (Boc-L-Cys-Oet)2 | Bis(N-tert-butoxycarbonyl-L-cysteine ethyl ester) Disulfide |
| Boc | tert-butoxycarbonyl |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| Trt | Trityl (triphenylmethyl) |
| Acm | Acetamidomethyl |
| tBu | tert-butyl |
| Cysteine | (2R)-2-amino-3-sulfhydrylpropanoic acid |
| Cystine | (2R,2'R)-2,2'-diamino-3,3'-disulfanediyldipropanoic acid |
| Insulin | Not applicable (complex protein) |
| Oxytocin | Not applicable (cyclic nonapeptide) |
| Keratin | Not applicable (fibrous structural protein) |
| Thioredoxin | Not applicable (protein) |
Properties
Molecular Formula |
C20H36N2O8S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
ethyl (2R)-3-[[(2R)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H36N2O8S2/c1-9-27-15(23)13(21-17(25)29-19(3,4)5)11-31-32-12-14(16(24)28-10-2)22-18(26)30-20(6,7)8/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14-/m0/s1 |
InChI Key |
HKFFIUNOEJMMOG-KBPBESRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(CSSCC(C(=O)OCC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Bis N Tert Butoxycarbonyl L Cysteine Ethyl Ester Disulfide and Its Precursors
Synthesis of N-tert-butoxycarbonyl-L-cysteine ethyl ester (Boc-L-Cys-OEt) Monomers
The monomer is a derivative of the amino acid L-cysteine, featuring a tert-butoxycarbonyl (Boc) group protecting the amine and an ethyl ester protecting the carboxylic acid.
The synthesis of Boc-L-Cys-OEt in solution is typically achieved through a one or two-step process starting from either L-cysteine or L-cysteine ethyl ester.
A common route involves the N-protection of L-cysteine followed by esterification. The amine protection is frequently accomplished using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in a suitable solvent system, often a mixture of an organic solvent like tetrahydrofuran (B95107) and water, at a controlled pH. rsc.org Following the N-protection to yield Boc-L-Cys-OH, the carboxylic acid is esterified to produce the ethyl ester.
Alternatively, the synthesis can commence with L-cysteine ethyl ester hydrochloride, which is commercially available. sigmaaldrich.com The free amino group of the ester is then acylated with (Boc)₂O in the presence of a base to neutralize the hydrochloride and facilitate the reaction. This approach can be more direct if the starting ester is readily accessible. A general procedure for Boc protection of amino acids involves dissolving the amino acid, adding a base, and then adding the Boc-anhydride. orgsyn.org
The table below summarizes a typical synthetic approach.
| Step | Reactants | Reagents/Solvents | Key Transformation |
| 1. N-protection | L-Cysteine | Di-tert-butyl dicarbonate ((Boc)₂O), NaOH, Water/THF | Protection of the α-amino group to form N-Boc-L-cysteine. rsc.org |
| 2. Esterification | N-Boc-L-cysteine | Ethanol, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC) | Conversion of the carboxylic acid to an ethyl ester. |
| Alternative | L-Cysteine ethyl ester HCl | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., Triethylamine), DMF or CH₂Cl₂ | Direct N-protection of the pre-formed ester. |
Maintaining the stereochemical integrity of the chiral center (the α-carbon) of L-cysteine is paramount during synthesis. The risk of epimerization or racemization is a significant concern in amino acid and peptide chemistry, particularly during reactions that involve the activation of the carboxyl group. mdpi.com
When preparing Boc-L-Cys-OEt via the esterification of Boc-L-Cys-OH using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), an activated intermediate is formed. rsc.org This intermediate can be susceptible to racemization through the formation of an oxazolone (B7731731) derivative. mdpi.com The choice of coupling reagents and additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can suppress this side reaction. mdpi.com For instance, studies on solid-phase peptide synthesis (SPPS) have shown that using HOAt/DIC as a condensing agent leads to lower degrees of racemization for Cys(Trt) compared to DIC alone. mdpi.com
Similarly, loading Fmoc-Cys-OH onto a resin to form an ester bond is a known step where loss of chirality can occur. nih.gov Although this pertains to solid-phase synthesis, the underlying chemical principles apply to solution-phase esterification. Therefore, reaction conditions such as temperature, base concentration, and reaction time must be carefully controlled to preserve the optical purity of the final Boc-L-Cys-OEt product. rsc.orgresearchgate.net
Disulfide Bond Formation from Boc-L-Cys-OEt Precursors
With the Boc-L-Cys-OEt monomer in hand, the next stage is the formation of the disulfide bond. This can be targeted to form either a symmetrical disulfide, (Boc-L-Cys-OEt)2, or an unsymmetrical disulfide by reacting with a different thiol.
The synthesis of the target symmetrical disulfide, (Boc-L-Cys-OEt)2, is achieved by the oxidative coupling of two molecules of the Boc-L-Cys-OEt monomer. The free thiol (-SH) group of the cysteine moiety is oxidized to form a disulfide (-S-S-) linkage. A variety of oxidizing agents can accomplish this transformation under mild conditions, which is crucial to avoid side reactions or deprotection of the Boc group.
Common methods for thiol oxidation include:
Air Oxidation: Stirring the thiol in a suitable solvent open to the atmosphere, often catalyzed by metal ions, can slowly produce the disulfide.
Iodine (I₂): A widely used reagent that effectively and rapidly oxidizes thiols to disulfides. sigmaaldrich.comresearchgate.net The reaction is typically performed in an alcoholic or aqueous acetic acid solution. researchgate.net
Hydrogen Peroxide (H₂O₂): A clean oxidizing agent, with water as the only byproduct, that can be used for disulfide formation. mdpi.com
Dimethyl Sulfoxide (B87167) (DMSO): Can serve as both a solvent and a mild oxidant, particularly at elevated temperatures or under acidic conditions.
Photochemical Methods: Visible light-mediated synthesis using photocatalysts like tris[2-phenylpyridinato-C²,N]iridium(III) has been developed as a mild and eco-friendly method for forming symmetrical disulfides from various thiols, including cysteine derivatives. researchgate.net
The choice of oxidant and conditions is critical to ensure high yield and purity, preventing over-oxidation to species like sulfinates or sulfonates. researchgate.net
| Oxidizing Agent | Typical Conditions | Advantages |
| Air (O₂) / O₂ | Neutral or slightly basic pH, sometimes with metal catalyst | Mild, inexpensive |
| Iodine (I₂) / KI | Methanol, Ethanol, or Acetic Acid/Water | Fast, efficient, high-yielding sigmaaldrich.comresearchgate.net |
| **Hydrogen Peroxide (H₂O₂) ** | Aqueous or alcoholic solution | "Green" reagent, water is the byproduct mdpi.com |
| DMSO | Often requires acid or heat | Acts as both solvent and oxidant |
| Visible Light / Photocatalyst | Room temperature, organic solvent | Mild, eco-friendly, high atom economy researchgate.net |
The synthesis of unsymmetrical disulfides, where Boc-L-Cys-OEt is linked to a different thiol-containing molecule (R-SH), requires more controlled strategies to prevent the formation of a mixture of symmetrical and unsymmetrical products. thieme-connect.de
Two primary methods are prevalent:
Thiol-Disulfide Exchange: This equilibrium reaction involves reacting a thiol with a disulfide. To drive the reaction toward a specific unsymmetrical product, one thiol is often reacted with a symmetrical disulfide of the other thiol, or an activated disulfide is used. researchgate.netnih.gov A more effective approach is to react the thiol (e.g., Boc-L-Cys-OEt) with an activated thiol derivative of the second molecule (R-S-X), where X is a good leaving group. Examples of R-S-X include thiosulfonates (R-S-SO₂R') or sulfenyl thiocyanates (R-S-CN). bac-lac.gc.ca
Sulfenyl Halide Chemistry: A highly effective method involves converting one thiol into a more reactive sulfenyl halide (e.g., a sulfenyl bromide). organic-chemistry.org For example, Boc-L-Cys-OEt could be reacted with a brominating agent to form a sulfenyl bromide intermediate. This intermediate then readily reacts with a second, different thiol in a subsequent step to form the unsymmetrical disulfide with high selectivity. researchgate.netthieme-connect.com Researchers have developed convenient one-pot methods using reagents like organophosphorus sulfenyl bromides as activating agents for the synthesis of unsymmetrical disulfides from L-cysteine derivatives. organic-chemistry.orgresearchgate.net
Reaction Chemistry and Mechanistic Insights Involving Bis N Tert Butoxycarbonyl L Cysteine Ethyl Ester Disulfide and Its Derivatives
Chemical Reactivity and Stability of the Disulfide Bridge in (Boc-L-Cys-OEt)2 Analogues
The disulfide bridge is a pivotal functional group, particularly in the realm of peptide and protein chemistry, where it is instrumental in defining the conformational, chemical, and biophysical properties of these macromolecules. rsc.org In analogues such as Bis(N-tert-butoxycarbonyl-L-cysteine ethyl ester) disulfide, or (Boc-L-Cys-OEt)₂, the reactivity and stability of this sulfur-sulfur bond are governed by the surrounding chemical environment.
The stability of the disulfide bond is significantly influenced by the pH of the medium. The key reaction involving the disulfide bridge is the thiol-disulfide exchange, a process initiated by the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond. wikipedia.orglibretexts.org The concentration of the highly reactive thiolate species is dependent on the pKa of the corresponding thiol (typically around 8.3) and the solution's pH. wikipedia.orgharvard.edu Consequently, at acidic or neutral pH where the protonated thiol form (RSH) predominates, the rate of thiol-disulfide exchange is substantially inhibited. wikipedia.org
The disulfide bridge, while relatively stable, can be cleaved under specific reductive or oxidative conditions. Thiol-disulfide exchange reactions are central to the formation and rearrangement of disulfide bonds within proteins. wikipedia.org This exchange can be facilitated by redox-active proteins like thioredoxin in vivo or by small-molecule reducing agents in vitro. wikipedia.org Common laboratory reagents used to reduce disulfide bonds back to their constituent thiols include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.com Conversely, the formation of disulfide bonds from free thiols is an oxidative process, which can be achieved through air oxidation or by using oxidizing agents like iodine. bachem.com The reversible nature of the disulfide bond allows it to act as a "switch," modulating protein structure and function in response to changes in the cellular redox environment. researchgate.net
| Factor | Effect on Disulfide Bridge | Mechanism/Reagents | Reference |
|---|---|---|---|
| pH | Increased reactivity at alkaline pH (>8) | Higher pH increases the concentration of the nucleophilic thiolate anion (RS⁻), which attacks the disulfide bond. | wikipedia.orgharvard.edu |
| Reducing Agents | Cleavage (Reduction) | Reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) reduce the S-S bond to two thiol (-SH) groups. | thermofisher.com |
| Oxidizing Agents | Formation/Further Oxidation | Oxidants like iodine or even atmospheric oxygen can form disulfide bonds from free thiols. Stronger oxidation can lead to thiosulfinates and thiosulfonates. | bachem.comacs.org |
| Thiolates (RS⁻) | Exchange/Rearrangement | Thiol-disulfide exchange, where an external thiolate attacks the disulfide, leading to a new disulfide and a new thiolate. | wikipedia.orglibretexts.org |
Nucleophilic and Electrophilic Transformations of Cysteine Esters and their Disulfides
Cysteine and its ester derivatives are distinguished by the high nucleophilicity of the thiol side chain, particularly in its deprotonated thiolate form (Cys-S⁻). nih.govsemanticscholar.org This reactivity makes it a prime target for various chemical transformations. The nucleophilic character of the cysteine thiol is central to its biological function and its application in synthetic chemistry. nih.govnih.gov
Nucleophilic Transformations: The thiolate anion is a potent nucleophile that readily participates in several key reactions:
S-alkylation: This involves the reaction of the thiol with alkyl halides, such as iodoacetamides, to form stable thioether bonds. thermofisher.comnih.gov This is a common strategy for labeling proteins.
Michael Addition: Cysteine thiols can react with α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction. nih.govsemanticscholar.org
Thiol-Disulfide Exchange: As previously mentioned, the thiolate anion can nucleophilically attack a disulfide bond, resulting in the cleavage of the original disulfide and the formation of a new one. wikipedia.orgharvard.edu This reaction is fundamental to the dynamic nature of disulfide bonds in biological systems. researchgate.net
Electrophilic Transformations: While the thiol/thiolate is primarily nucleophilic, the sulfur atom in cysteine can also exhibit electrophilic character, especially upon oxidation. The initial product of thiol oxidation by species like hydrogen peroxide is a sulfenic acid (RSOH). acs.orgnih.gov Sulfenic acids are amphiphilic, meaning they can act as both nucleophiles and electrophiles. acs.org A sulfenic acid can react with a second thiol to form a disulfide bond, a key step in oxidative protein folding. nih.gov The disulfide bond itself contains electrophilic sulfur atoms that are susceptible to nucleophilic attack by thiolates. wikipedia.org Further oxidation of disulfides under more stringent conditions can yield higher oxidation states such as thiosulfinates and thiosulfonates, which are also electrophilic. acs.org
| Reaction Type | Transformation | Reactant Class | Product | Reference |
|---|---|---|---|---|
| Nucleophilic | S-Alkylation | Alkyl Halides (e.g., Iodoacetamide) | Thioether | thermofisher.com |
| Nucleophilic | Michael Addition | α,β-Unsaturated Carbonyls | Thioether Adduct | nih.gov |
| Nucleophilic | Thiol-Disulfide Exchange | Disulfides (R'-S-S-R') | Mixed Disulfide (R-S-S-R') | wikipedia.orgharvard.edu |
| Electrophilic | Disulfide Formation | Thiols (R'-SH) attacking a Sulfenic Acid (R-SOH) | Disulfide (R-S-S-R') | acs.orgnih.gov |
| Electrophilic | Disulfide Reduction | Thiolates (R'-S⁻) attacking a Disulfide (R-S-S-R) | Mixed Disulfide & Thiolate | wikipedia.org |
Chemoselectivity Considerations in Reactions with Other Amino Acid Side Chains within Peptide Constructs
In the complex environment of a peptide or protein, which contains a variety of functional groups, the ability to selectively modify a single type of amino acid residue is crucial. rsc.org Cysteine's thiol group stands out due to its unique reactivity profile, possessing strong nucleophilicity and a lower pKa compared to other nucleophilic side chains like the ε-amino group of lysine. nih.govexplorationpub.com This makes cysteine a primary target for chemoselective conjugation. semanticscholar.orgexplorationpub.com
The high nucleophilicity of the cysteine thiol allows it to be modified with high selectivity in the presence of other amino acid side chains, such as the hydroxyl groups of serine and threonine, the amino group of lysine, and the imidazole (B134444) ring of histidine. rsc.orgacs.org Numerous strategies have been developed to exploit this reactivity difference. For instance, reagents like maleimides, ynamides, and chlorooximes demonstrate excellent chemoselectivity for thiol groups under biocompatible conditions. semanticscholar.orgacs.orgchinesechemsoc.org Ynamides, for example, undergo a highly efficient and selective β-hydrosulfuration with cysteine's thiol, showing orthogonality to other functional groups found in peptides. acs.org
Despite this inherent selectivity, side reactions can occur, necessitating careful control of reaction conditions and the use of protecting groups during peptide synthesis. rsc.org For example, during Fmoc-based solid-phase peptide synthesis, a C-terminal cysteine residue can undergo base-catalyzed β-elimination to form a dehydroalanine (B155165) intermediate, which can then react with piperidine (B6355638) (the Fmoc deprotection reagent) to yield an undesirable 3-(1-piperidinyl)alanine side product. peptide.com Similarly, the presence of certain amino acids adjacent to cysteine can lead to unwanted reactions; for instance, coupling Fmoc-Asp(OtBu)-OH to a cysteine residue protected with an acetamidomethyl (Acm) group can lead to aspartimide formation. bachem.com Therefore, a successful strategy for peptide synthesis or modification relies on a deep understanding of the relative reactivities of all amino acid side chains involved.
| Amino Acid | Side Chain Group | Typical pKa | Nucleophilicity | Common Reactions | Reference |
|---|---|---|---|---|---|
| Cysteine (Cys) | Thiol (-SH) | ~8.3 | High (as thiolate) | Alkylation, Michael Addition, Disulfide Exchange | harvard.edunih.gov |
| Lysine (Lys) | Amine (-NH₂) | ~10.5 | Moderate | Acylation, Alkylation | nih.gov |
| Histidine (His) | Imidazole | ~6.0 | Moderate | Alkylation, Acylation | nih.gov |
| Serine (Ser) / Threonine (Thr) | Hydroxyl (-OH) | ~13 | Low | Phosphorylation, O-glycosylation | rsc.org |
| Aspartic Acid (Asp) / Glutamic Acid (Glu) | Carboxylic Acid (-COOH) | ~3.9 / ~4.3 | Low (as carboxylate) | Esterification, Amide bond formation | rsc.org |
Investigations into Self-Degradation Pathways of Cysteine Esters in Aqueous Media
The stability of cysteine esters in aqueous media, particularly under physiological conditions (neutral pH, 37°C), is a critical consideration for their use in biological and pharmaceutical applications. Recent research has uncovered that cysteine esters and amides can undergo an unexpected self-degradation pathway. researchgate.netrsc.org
A key finding is the non-enzymatic release of hydrogen sulfide (B99878) (H₂S) from cysteine esters under physiological conditions. rsc.org The proposed mechanism for this degradation is initiated by the molecule itself and is influenced by the free amino group of the cysteine moiety. researchgate.net Studies have shown that modifying this amino group, for instance through alkylation, can modulate the rate of H₂S release, which supports the proposed mechanistic pathway. researchgate.netrsc.org This discovery of a self-degradation route provides new insights into non-enzymatic pathways for generating biologically active molecules like H₂S.
In addition to this specific pathway, the general hydrolytic stability of the ester group itself is a factor. Like other esters, cysteine esters are susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylic acid and alcohol. The rate of hydrolysis can be influenced by the steric and electronic properties of the alcohol portion of the ester. For example, some studies suggest that the stability of esters in biological media like plasma can be inversely proportional to the size of the alkoxy group. nih.gov Other work has noted the decomposition of ethyl esters at a pH of 7.7. Furthermore, in the context of peptide synthesis, C-terminal cysteine esters are known to be susceptible to base-induced β-elimination, a degradation pathway that leads to the formation of dehydroalanine. bachem.com
| Pathway | Conditions | Key Intermediates/Products | Influencing Factors | Reference |
|---|---|---|---|---|
| Self-Degradation via H₂S Release | Physiological (neutral pH, aqueous) | Hydrogen Sulfide (H₂S) | The free amino group of cysteine is crucial; its alkylation can tune the reaction rate. | researchgate.netrsc.org |
| Ester Hydrolysis | Aqueous, accelerated by base (pH > 7) | Cysteine, Ethanol | pH, temperature, steric/electronic nature of the ester group. | nih.gov |
| β-Elimination | Basic conditions (e.g., during Fmoc deprotection) | Dehydroalanine | Primarily affects C-terminal cysteine esters. | bachem.compeptide.com |
Advanced Synthetic Strategies and Stereochemical Control in Cysteine Peptide Chemistry
Mitigation of Epimerization and Racemization at Cysteine Residues in Peptide Synthesis
A primary challenge in cysteine peptide chemistry is the prevention of epimerization at the α-carbon during synthesis, which can lead to diastereomeric impurities and loss of biological activity. rsc.org Cysteine is particularly prone to racemization, especially when activated for coupling. nih.govpeptide.com
Influence of Coupling Reagents and Reaction Conditions on Diastereomeric Purity
The selection of coupling reagents, additives, and reaction conditions is paramount to preserving the stereochemical integrity of cysteine residues. The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which can readily lose its stereochemistry. mdpi.com A fundamental strategy to suppress this pathway is the use of urethane-based Nα-protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). nih.govbachem.comgoogle.com These groups, as seen in the Boc protection of (Boc-L-Cys-Oet)₂, disfavor oxazolone (B7731731) formation, thereby minimizing racemization during the activation step. bachem.comgoogle.com
Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are frequently used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to reduce racemization. bachem.comgoogle.com These additives act by forming active esters that are less prone to racemization than the intermediates formed by carbodiimides alone. mdpi.com Onium salt reagents (e.g., HBTU, HATU) are also widely used, but their application requires careful control of conditions, as they can promote racemization, particularly with pre-activation steps or at elevated temperatures. nih.govcapes.gov.brnih.gov
The choice of base and solvent also plays a critical role. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or the even weaker base 2,4,6-collidine (TMP) are preferred over less hindered ones to minimize base-catalyzed enolization. bachem.comcapes.gov.brnih.gov Conducting couplings at lower temperatures and in less polar solvents can further reduce the rate of racemization. capes.gov.brnih.gov Studies have shown that avoiding pre-activation when using onium salt reagents can reduce racemization levels by a factor of six to seven. capes.gov.brnih.gov
Table 1: Effect of Coupling Conditions on Cysteine Racemization
| Coupling Method | Base | Pre-activation | Relative Racemization Level | Key Findings |
| DIC / HOBt | DIPEA / NMM | Yes (5 min) | Low | A reliable method for minimizing racemization (<1% per step). nih.gov |
| HBTU / HOBt | DIPEA | Yes (5 min) | High (5-33%) | Pre-activation significantly increases racemization. capes.gov.brnih.gov |
| HBTU / HOBt | DIPEA | No | Moderate | Avoiding pre-activation dramatically reduces racemization. capes.gov.brnih.gov |
| HBTU / HOBt | TMP | No | Low | The use of a weaker, hindered base further suppresses racemization. capes.gov.br |
| Preformed Pfp Esters | - | N/A | Low | Stable, highly reactive building blocks that reduce racemization risk. nih.gov |
Development of Novel Methodologies for Site-Specific Cysteine Modification
The unique reactivity of the cysteine thiol makes it a prime target for site-specific modification, enabling the construction of complex peptide conjugates, probes, and therapeutics. explorationpub.comacs.org
Ynamide-Mediated Hydrosulfuration for Cysteine Functionalization in Peptides
A highly efficient and selective method for cysteine modification is the hydrosulfuration of ynamides. nih.govnih.gov This reaction involves the base-promoted, β-addition of a cysteine thiol across the carbon-carbon triple bond of an ynamide bearing an electron-withdrawing group. nih.gov The process is highly chemoselective for the cysteine thiol, showing no reactivity with other nucleophilic side chains such as those of lysine, histidine, serine, or even the carboxylic acids of aspartate and glutamate (B1630785) under basic conditions. nih.gov This orthogonality makes it an excellent bioorthogonal tool. The reaction proceeds rapidly under mild, aqueous conditions (pH 8, 37 °C) to exclusively yield the stable Z-isomer of the resulting vinyl sulfide (B99878) conjugate. nih.govnih.gov This strategy has been successfully applied to the bioconjugation of various functional molecules, including drugs and fluorescent tags, to peptides and large proteins. nih.gov
Cyanobenzothiazole (CBT)-Cysteine Click Reactions for Bioconjugation
Inspired by the biosynthesis of D-luciferin in fireflies, the reaction between a 2-cyanobenzothiazole (CBT) moiety and an N-terminal cysteine residue has emerged as a powerful "click" reaction for bioconjugation. iris-biotech.deresearchgate.net This condensation is exceptionally fast and efficient under physiological conditions, proceeding without the need for a metal catalyst. iris-biotech.deresearchgate.net The reaction involves the nucleophilic attack of the cysteine's thiol on the nitrile carbon of CBT, followed by an intramolecular cyclization with the α-amine to form a stable thiazoline (B8809763) ring structure. nih.gov This methodology is widely used for site-specific protein labeling, peptide cyclization, and the in situ assembly of nanoparticles for imaging and therapeutic applications. researchgate.netthno.org The specificity for an N-terminal cysteine, which can be installed using standard peptide synthesis from precursors like (Boc-L-Cys-Oet)₂, makes this a robust and versatile bioconjugation tool.
Biocatalytic Approaches in Cysteine-Related Peptide Synthesis
Enzymatic methods offer a green and highly stereoselective alternative to traditional chemical peptide synthesis, mitigating issues of racemization and the need for extensive protecting group strategies. qyaobio.comnih.gov
Proteases, such as papain (a cysteine protease) and α-chymotrypsin (a serine protease), can be used to catalyze peptide bond formation in a kinetically controlled process. nih.govscispace.com These enzymes utilize an acyl-enzyme intermediate, which is then aminolyzed by an incoming amino acid ester. nih.gov This process is highly stereospecific, preventing racemization at the activated carboxyl component. nih.govscispace.com Papain, for instance, exhibits broad substrate specificity and is stable over a wide range of pH and temperatures. qyaobio.comsigmaaldrich.com It has been used to synthesize various polypeptides using amino acid esters as substrates. qyaobio.comnih.gov Similarly, α-chymotrypsin has been employed to synthesize poly-L-cysteine from L-cysteine ethyl ester in a frozen aqueous medium, achieving high yields without the need for thiol protection. mdpi.com The use of an ethyl ester, as in (Boc-L-Cys-Oet)₂, is common for the nucleophilic component in such enzyme-catalyzed syntheses. More advanced chemoenzymatic systems use ligases or engineered proteases to couple peptide fragments, often exploiting the unique reactivity of cysteine in Native Chemical Ligation (NCL) or related processes. nih.govrsc.org
Table 2: Overview of Advanced Cysteine Peptide Strategies
| Strategy | Primary Application | Key Advantage | Common Conditions | Stereochemical Control |
| Racemization Suppression | Chemical Peptide Synthesis | High Diastereomeric Purity | DIC/HOBt, hindered bases, low temp. | Excellent when using urethane (B1682113) protecting groups and optimized reagents. nih.govbachem.com |
| Ynamide Hydrosulfuration | Site-Specific Modification | High Chemoselectivity (Thiol) | Aqueous buffer, pH 8, 37 °C | Excellent (post-synthetic modification). nih.gov |
| CBT-Cysteine Click Reaction | Bioconjugation / Cyclization | Fast, Bioorthogonal, Catalyst-Free | Physiological pH, aqueous buffer | Excellent (post-synthetic modification). iris-biotech.deresearchgate.net |
| Biocatalysis (Proteases) | Peptide Bond Formation | High Stereospecificity, Green | Aqueous buffer, near-neutral pH | Inherently excellent due to enzyme specificity. nih.govnih.gov |
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| (Boc-L-Cys-Oet)₂ | Bis(N-tert-butyloxycarbonyl-L-cysteinyl) ethyl ester disulfide |
| Acm | Acetamidomethyl |
| Boc | tert-butyloxycarbonyl |
| CBT | 2-cyanobenzothiazole |
| Cys | Cysteine |
| DCC | N,N'-dicyclohexylcarbodiimide |
| DIC | N,N'-diisopropylcarbodiimide |
| DIPEA | N,N-diisopropylethylamine |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| HOBt | 1-hydroxybenzotriazole |
| NCL | Native Chemical Ligation |
| NMM | N-methylmorpholine |
| Oet | Ethyl ester |
| Pfp | Pentafluorophenyl |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| TMP | 2,4,6-collidine (2,4,6-trimethylpyridine) |
| Trt | Trityl (triphenylmethyl) |
Applications of Boc L Cys Oet 2 Derived Structures in Complex Molecular Synthesis and Chemical Biology
Engineering of Cyclic Peptides and Macrocycles via Disulfide Linkages
The formation of disulfide bonds is a fundamental strategy for the cyclization of peptides, imparting conformational rigidity and often enhancing biological activity and stability. lifetein.com.cn The monomeric precursor of (Boc-L-Cys-OEt)2, Boc-L-Cys-OEt, serves as a key component in the synthesis of linear peptide chains destined for cyclization. The Boc group provides acid-labile protection for the N-terminus, while the ethyl ester protects the C-terminus, allowing for standard peptide coupling reactions. The crucial thiol side chain of the cysteine residue is the site for the eventual disulfide bridge formation.
The general strategy involves the synthesis of a linear peptide containing two or more cysteine residues, often introduced using Boc-L-Cys-OH or its esterified derivatives during solid-phase peptide synthesis (SPPS). researchgate.net Once the linear peptide is assembled and cleaved from the resin, the thiol groups of the cysteine residues are deprotected (if they were protected by groups other than the disulfide bond itself) and subjected to oxidation to form the intramolecular disulfide bond, resulting in a cyclic peptide. lifetein.com.cnmarquette.edu This cyclization can occur between two cysteine residues within the same peptide chain, creating a monocyclic structure, or can be used to link two separate peptide chains. Bicyclic peptides can also be generated through the formation of two distinct disulfide bonds. marquette.edu
The process of forming the disulfide bridge is often achieved through air oxidation in a dilute solution at a slightly basic pH (pH 8-9) or by using various oxidizing agents like dimethyl sulfoxide (B87167) (DMSO). lifetein.com.cnmarquette.edu The inherent reactivity of the cysteine thiol makes it a common choice for creating these cyclic structures, which are prevalent in many naturally occurring bioactive peptides. rsc.org For instance, the synthesis of oxytocin, a nonapeptide hormone with a disulfide bridge, utilizes protected cysteine building blocks like Boc-Cys(Trt)-OH in its assembly. nih.gov Similarly, complex disulfide-rich peptides, such as the sunflower trypsin inhibitor 1, have been synthesized using strategies that rely on the cyclization of cysteine-containing linear precursors. researchgate.netmdpi.com While direct use of the pre-formed dimer (Boc-L-Cys-OEt)2 is less common for chain elongation, its constituent monomer represents a foundational element for accessing these important molecular topologies.
| Type of Cyclic Structure | General Synthetic Approach | Key Role of Cysteine Derivative | Relevant Examples |
| Monocyclic Peptides | Solid-phase synthesis of linear precursor, followed by solution-phase oxidation. lifetein.com.cn | Incorporation of two cysteine residues for intramolecular disulfide bond formation. researchgate.net | Oxytocin nih.gov, Conotoxins |
| Bicyclic Peptides | Stepwise or orthogonal formation of two separate disulfide bonds. marquette.edu | Requires precise control of cysteine protection and deprotection strategies. marquette.edu | Kalata B1, MCoTI-II researchgate.netmdpi.com |
| Head-to-Tail Cyclic Peptides | Cyclization mediated by N-terminal cysteine and a C-terminal activating group. researchgate.net | The N-terminal cysteine's thiol group initiates an S-to-N acyl transfer cascade. researchgate.net | Sunflower Trypsin Inhibitor 1 (SFTI-1) researchgate.net |
Design and Synthesis of Peptide-Based Enzyme Inhibitors, with a Focus on Cysteine Protease Inhibitors
Cysteine proteases, such as cathepsins, are a major class of enzymes involved in various physiological and pathological processes, making them important therapeutic targets. google.comnih.gov The design of inhibitors for these enzymes often involves creating peptide-like molecules that can specifically interact with the enzyme's active site. The active site of a cysteine protease contains a nucleophilic cysteine residue, which is the target for many irreversible inhibitors.
Derivatives of Boc-L-Cys-OEt are valuable in the synthesis of these inhibitors. The Boc-protected amino acid can be incorporated into a peptide sequence that mimics the natural substrate of the target protease. This peptide sequence provides the necessary recognition elements to guide the inhibitor to the enzyme's active site. The "warhead" of the inhibitor, the functional group that reacts with the active site cysteine, can be a modified cysteine derivative or another electrophilic group attached to the peptide scaffold.
Several classes of cysteine protease inhibitors are derived from peptide scaffolds. For example, epoxide-based inhibitors, such as E-64 and its derivatives like JPM-OEt, feature an electrophilic epoxide ring that forms a covalent bond with the active site thiol. google.comnih.gov The synthesis of these complex molecules often starts from protected amino acids to build the peptide recognition portion. google.com Similarly, aziridine-based inhibitors, which contain a reactive three-membered ring, have been developed as potent cysteine protease inhibitors. nih.gov Other examples include dipeptidyl α-fluorovinyl sulfones and dipeptide alkynes, which act as Michael acceptors or irreversible covalent modifiers. researchgate.netacs.org
The synthesis of these inhibitors often employs standard peptide coupling techniques where Boc-protected amino acids, including derivatives of cysteine, are fundamental starting materials. For instance, the synthesis of dipeptide nitrile inhibitors for cathepsins has been demonstrated starting from Boc-protected serine, which is then elaborated into the final inhibitor structure. acs.org A similar strategy could incorporate a Boc-L-Cys-OEt derived unit to introduce a cysteine residue at a specific position within the inhibitor, either as part of the recognition sequence or as a precursor to the reactive warhead itself.
| Inhibitor Class | Mechanism of Action | Role of Peptide Scaffold | Example Starting Materials in Synthesis |
| Epoxide-Based Inhibitors | Irreversible covalent modification of the active site cysteine thiol. google.comnih.gov | Provides specificity for the target protease by mimicking the substrate. google.com | Protected amino acids for peptide backbone construction. google.com |
| Aziridine-Based Inhibitors | Covalent modification via ring-opening by the active site cysteine. nih.gov | Orients the reactive aziridine (B145994) ring within the active site. nih.gov | N-protected amino acids and aziridine dicarboxylic acid derivatives. nih.gov |
| Vinyl Sulfone Inhibitors | Michael addition of the active site thiol to the vinyl group. researchgate.net | Positions the electrophilic warhead for reaction. researchgate.net | N-Boc-L-phenylalaninal. researchgate.net |
| Peptide Alkyne Inhibitors | Irreversible covalent modification of the active site cysteine. acs.org | Provides selectivity for different cathepsin isoforms. acs.org | Boc-protected amino acids (e.g., Boc-phenylalanine). acs.org |
Utilization as Precursors for Modified Peptides in Bioconjugation and Probe Development
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of chemical biology, enabling the development of advanced therapeutics, diagnostics, and research tools. ru.nl Cysteine, with its uniquely nucleophilic thiol side chain, is a primary target for site-specific modification of peptides and proteins. rsc.orgnih.gov Boc-L-Cys-OEt and its derivatives are instrumental precursors for synthesizing modified peptides that can be used as probes or for bioconjugation.
A key application is in the development of new bioconjugation methodologies. For example, the model dipeptide Boc-Ala-Cys-OEt has been used to study and optimize the highly efficient and selective hydrosulfuration of ynamides as a tool for cysteine modification. nih.govchemrxiv.org In these studies, the Boc-Ala-Cys-OEt peptide serves as a simple, well-defined substrate to test the reaction's efficiency, selectivity, and kinetics under biocompatible conditions. nih.gov The success of this reaction with the model peptide paved the way for its application to more complex proteins and for attaching various functional molecules like fluorescent tags, affinity probes, and PEG polymers. nih.gov
Furthermore, Boc-protected cysteine derivatives are used in solid-phase peptide synthesis to introduce a cysteine residue at a specific location. This cysteine can then serve as a handle for conjugation after the peptide is synthesized and deprotected. rsc.orgchemimpex.com For instance, peptides can be functionalized with fluorescent dyes or quencher molecules to create probes for detecting enzyme activity. nih.gov A notable example is the development of quenched activity-based probes (qABPs) for imaging cysteine cathepsin activity in living cells and animal models. google.com The synthesis of such probes often involves the assembly of a peptide recognition sequence, which can be built using Boc-protected amino acids.
The versatility of the cysteine thiol allows for a wide array of "click" chemistry and other bioorthogonal reactions, which are highly specific reactions that can be performed in complex biological environments. nih.gov Peptides synthesized with a strategically placed cysteine residue, originating from a precursor like Boc-L-Cys-OEt, can be modified with azides, alkynes, or other reactive groups to participate in these ligation reactions, enabling the construction of complex molecular probes and targeted drug-delivery systems. rsc.orgmdpi.com
| Application Area | Specific Use of Cys-Derivative | Methodology | Example |
| Method Development | Model substrate for testing new reactions. | Hydrosulfuration of ynamides with the thiol of a model peptide. nih.govchemrxiv.org | Boc-Ala-Cys-OEt used to validate a Cys-modification strategy. nih.govchemrxiv.org |
| Fluorescent Probes | Introduction of a reactive handle for dye attachment. | Cysteine-specific modification with fluorescent reporters and quenchers. nih.gov | Quenched activity-based probes (qABPs) for cathepsins. google.com |
| Bioconjugation | Site-specific attachment of functional molecules (e.g., PEG, drugs). | Thiol-maleimide coupling, disulfide exchange, or other bioorthogonal reactions. rsc.orgnih.gov | Cys-bioconjugation with ynamide-bearing fluorescent tags and PEG polymers. nih.gov |
| Molecular Imaging | Building block for peptides used as imaging agents. | Synthesis of peptides that can be labeled with radioisotopes or imaging agents. mdpi.com | Development of peptide derivatives for use as molecular imaging probes. mdpi.com |
Role as Scaffolds for Structural Studies and Conformational Analysis of Disulfide-Rich Bioactive Peptides
The three-dimensional structure of a peptide is intrinsically linked to its biological function. Disulfide bonds are critical for stabilizing the native conformations of many bioactive peptides. rsc.org By introducing conformational constraints, disulfide bridges reduce the peptide's flexibility, which can lead to increased receptor affinity, selectivity, and stability against degradation. researchgate.netnih.gov Peptides incorporating Boc-L-Cys-OEt derived units are frequently used as models for detailed structural and conformational analysis.
The synthesis of these peptides for structural studies typically involves incorporating two or more cysteine residues into a linear sequence using precursors like Boc-L-Cys-OH, followed by oxidative cyclization to form the disulfide bond. The resulting cyclic peptide is then analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) to determine its solution conformation. acs.org For example, detailed NMR and CD studies on cyclic tetrapeptides containing a disulfide bond have been used to investigate the formation of stable β-turn structures and to determine the stereochemistry of the disulfide linkage. acs.org
Furthermore, dimeric cysteine derivatives themselves can act as scaffolds. A ferrocene-based scaffold derived from [Boc-Cys-OMe]2 has been used to control the structure of attached peptide chains, demonstrating how such dimeric structures can enforce a specific spatial arrangement of appended molecules. This principle highlights the potential of using (Boc-L-Cys-OEt)2 and related structures as templates to present peptide loops or other functional groups in a defined orientation for studying molecular recognition events.
| Research Focus | Peptide System | Analytical Techniques | Key Findings |
| Secondary Structure Analysis | Cyclic tetrapeptides with a Cys-Cys disulfide bond. acs.org | NMR, Circular Dichroism (CD) | Elucidation of type II β-turn structures and disulfide bond stereochemistry. acs.org |
| β-Sheet Conformation | 20-membered cyclic peptide: Boc-Cys-Val-Aib-Ala-Leu-Cys-NHMe. usask.ca | X-ray Crystallography, NMR | Confirmation of an antiparallel β-sheet conformation within the cyclic backbone. usask.ca |
| Structural Engineering | General disulfide-rich peptides. nih.gov | Not specified | C-terminal Cys peptides serve as templates for designing bioactive conformations. nih.gov |
| Molecular Scaffolding | Ferrocene-based dimer of Boc-Cys-OMe. | Not specified | Use of a dimeric scaffold to control the structure of appended peptide chains. |
Emerging Research Avenues in Cysteine Derived Disulfide Chemistry
Innovations in Green Chemistry Approaches for Disulfide Formation and Peptide Synthesis
The synthesis of peptides and the formation of disulfide bonds have traditionally relied on methods that generate significant chemical waste and utilize hazardous solvents. tandfonline.com Recognizing the environmental impact, a substantial shift towards "green chemistry" is underway, focusing on developing more sustainable and efficient synthetic protocols. acsgcipr.org
Greener Peptide Synthesis: Solid Phase Peptide Synthesis (SPPS), a cornerstone of peptide chemistry, is a primary focus for green innovation. tandfonline.com The most commonly used solvents, N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are classified as hazardous and are used in large quantities for washing, deprotection, and coupling steps. acs.org Research is now centered on replacing these with safer, more environmentally benign alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), anisole, and N-octylpyrrolidone (NOP) are being investigated. tandfonline.comacs.org Some of these can be derived from renewable biomass sources, further enhancing their green credentials. tandfonline.com
In addition to solvents, new "green" coupling reagents are being developed. Propylphosphonic anhydride (B1165640) (T3P®) and N-tert-butyl-N'-ethylcarbodiimide (TBEC) are examples of reagents that facilitate efficient peptide bond formation while aligning with the principles of green chemistry. tandfonline.comrsc.org Another approach is the GREEN CONTINUOUS Liquid Phase Peptide Synthesis (LPPS), which uses ethyl acetate as a solvent and avoids the isolation of intermediates, significantly reducing organic waste streams compared to traditional SPPS protocols. aspenapi.com
Sustainable Disulfide Bond Formation: The oxidation of thiol groups to form disulfide bonds is another critical area for green innovation. Recent breakthroughs include the use of sulfuryl fluoride (B91410) (SO₂F₂) in a click chemistry protocol, which efficiently converts thiols to disulfides in various media, including aqueous solutions. nih.gov This method demonstrates wide scope, excellent yields (≥98% for many substrates), and high chemoselectivity. nih.gov Another novel approach utilizes dicyanocobinamide, a corrin-containing compound, to catalyze rapid disulfide bond formation in water, often in under an hour, with simple catalyst removal. rsc.org A recently developed method employs hydroxy(tosyloxy)iodobenzene (HTIB) as a radical initiator for a clean, bidirectional, and biocompatible disulfide metathesis, avoiding harsh conditions or toxic catalysts. pnas.org
| Process | Traditional Method | Green Innovation | Key Advantages of Green Approach |
|---|---|---|---|
| Peptide Synthesis Solvents | DMF, DCM, NMP | 2-MeTHF, Ethyl Acetate, Anisole/NOP, Water | Reduced toxicity, use of renewable resources, lower environmental impact. tandfonline.comacs.org |
| Peptide Coupling Reagents | HBTU, HOBt | T3P®, TBEC/ETT | Improved sustainability and efficiency. tandfonline.comrsc.org |
| Disulfide Formation | Air oxidation, Iodine, DMSO | SO₂F₂-mediated click chemistry, Dicyanocobinamide catalysis, HTIB radical initiation | Rapid reaction times, high yields, biocompatible conditions, minimal byproducts. nih.govrsc.orgpnas.org |
Computational Chemistry and Molecular Modeling in Predicting Reactivity and Conformation of Cysteine Derivatives
Computational chemistry has become an indispensable tool for understanding the complex behavior of cysteine derivatives at the molecular level. escholarship.org These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone, particularly concerning transient states and conformational dynamics. beilstein-journals.org
Predicting Reactivity and pKₐ: The reactivity of a cysteine residue is intrinsically linked to the pKₐ of its thiol group, as the deprotonated thiolate form (–S⁻) is a much stronger nucleophile. nih.govnih.gov The protein microenvironment can significantly alter a cysteine's pKₐ from its typical value of ~8.3. nih.govacs.org Computational methods like Generalized Born (GB) based continuous constant pH molecular dynamics (CpHMD) have been successfully implemented to predict these pKₐ values with high accuracy. nih.govresearchgate.net These simulations can model how factors like nearby hydrogen bonds and local electric fields stabilize the thiolate, thereby lowering the pKₐ and increasing reactivity. nih.govplos.org
Determining Conformation and Dynamics: Understanding the three-dimensional conformation of cysteine derivatives is crucial for predicting their function. beilstein-journals.org Theoretical methods, such as density functional theory (DFT) combined with polarizable continuum models (IEF-PCM), are used to calculate the geometries and energies of stable conformers in both isolated and solution phases. beilstein-journals.org These calculations can be correlated with experimental data from techniques like NMR spectroscopy to provide a detailed picture of conformational preferences. beilstein-journals.org For disulfide bonds, computational approaches can predict the energetically favorable torsion angles (χS−S), which typically cluster around -87° and +97°. frontiersin.org Furthermore, molecular dynamics (MD) simulations can reveal how protein topology and specific structural motifs, such as a beta sheet-loop-helix, constrain a cysteine residue into a conformation that enhances its reactivity and protects it from irreversible oxidation. plos.org
| Computational Method | Application | Key Findings and Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculating stable conformer geometries and energies; exploring reaction pathways. escholarship.orgbeilstein-journals.org | Provides detailed understanding of stereoselectivity and the influence of solvent on conformational equilibrium. escholarship.orgbeilstein-journals.org |
| Molecular Dynamics (MD) | Simulating protein dynamics and conformational changes. plos.org | Reveals how protein structural motifs can pre-organize cysteine residues for catalysis and regulation. plos.org |
| Continuous Constant pH MD (CpHMD) | Predicting cysteine thiol pKₐ values and protonation states. nih.govresearchgate.net | Accurately predicts reactive cysteines by modeling the influence of the local electrostatic environment. nih.govresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving bond-making and bond-breaking. plos.org | Elucidates reaction mechanisms, such as the formation of sulfenyl amide intermediates from sulfenic acid. plos.org |
Expanding the Scope of Cysteine Derivatization for Advanced Applications in Materials Science and Drug Discovery
The unique reactivity of the cysteine thiol group makes it a versatile handle for chemical modification. mdpi.com This has led to the expansion of cysteine derivatization into the development of advanced materials and novel therapeutic agents.
Applications in Drug Discovery: Cysteine derivatization is a cornerstone of modern drug discovery. mdpi.com A significant area of research is the development of targeted covalent inhibitors, which form a permanent bond with a cysteine residue on a target protein. mdpi.comresearchgate.net This approach can engage challenging drug targets that are not amenable to traditional non-covalent inhibitors. researchgate.net Chemical-proteomic platforms are used to profile reactive cysteines across the proteome, identifying new potential drug targets. researchgate.net
Furthermore, novel cysteine derivatives are being synthesized and evaluated for a wide range of therapeutic activities. For instance, series of thiazolidine-4-carboxylic acids, derived from cysteine, have shown promising antiviral and antifungal properties. mdpi.comnih.gov Other research involves creating perfluorinated cysteine derivatives and using molecular docking to predict their potential as anticancer and anti-inflammatory agents by targeting enzymes like topoisomerase II and cyclooxygenase 2 (COX-2). nih.govresearchgate.netpreprints.org
Applications in Materials Science: The ability of cysteine to form reversible disulfide bonds is being exploited to create smart and sustainable materials. Disulfide engineering is used to control the self-assembly of peptides and recombinant proteins into hydrogels with tunable mechanical properties. mdpi.com These materials have potential applications in tissue engineering and regenerative medicine. mdpi.com
In polymer chemistry, cysteine derivatives like cystamine (B1669676) are being used as bio-based hardeners and depolymerizing agents in a closed-loop chemical recycling strategy for high-performance thermoset composites, known as vitrimers. rsc.org This addresses a critical need for sustainable polymer recycling. rsc.org Additionally, photochemical derivatization methods allow for the selective and reversible attachment of various moieties (like PEG or dyes) to cysteine residues in proteins. rsc.orgnih.gov This technology can be used to create photo-responsive materials, enable light-directed drug delivery, or facilitate protein purification and analysis. rsc.orgnih.gov
| Field | Cysteine Derivative/Method | Specific Application | Reference |
|---|---|---|---|
| Drug Discovery | Thiazolidine-4-carboxylic acids | Development of novel antiviral and antifungal agents. | mdpi.comnih.gov |
| Perfluorinated cysteine derivatives | Potential anticancer and anti-inflammatory agents targeting Topoisomerase II and COX-2. | nih.govpreprints.org | |
| Materials Science | Disulfide bond formation in peptides | Creation of self-assembling hydrogels with tunable viscoelastic properties for biomedical use. | mdpi.com |
| Cystamine | Bio-based agent for the closed-loop chemical recycling of disulfide-based epoxy vitrimers. | rsc.org | |
| Biotechnology | Photochemical derivatization (NQMPs) | Selective and reversible labeling of proteins for purification, analysis, and photo-regulation of activity. | rsc.orgnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
